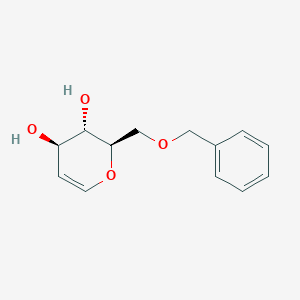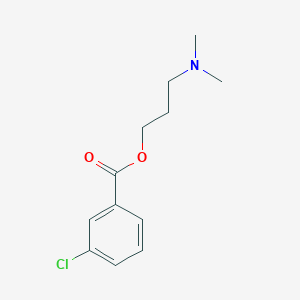
3-(Dimethylamino)propyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)propyl 3-chlorobenzoate, also known as DMAPCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPCB belongs to the class of benzoyl derivatives, which are known to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor properties.
Scientific Research Applications
3-(Dimethylamino)propyl 3-chlorobenzoate has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. 3-(Dimethylamino)propyl 3-chlorobenzoate has also been investigated for its antitumor activity, particularly in breast cancer cells, where it has been shown to induce apoptosis and inhibit cell proliferation.
Mechanism Of Action
The exact mechanism of action of 3-(Dimethylamino)propyl 3-chlorobenzoate is not yet fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-(Dimethylamino)propyl 3-chlorobenzoate has also been shown to modulate the activity of various enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), which are involved in the inflammatory response.
Biochemical And Physiological Effects
3-(Dimethylamino)propyl 3-chlorobenzoate has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth and proliferation of breast cancer cells in vitro. In addition, 3-(Dimethylamino)propyl 3-chlorobenzoate has been found to be relatively non-toxic and well-tolerated in animal studies, suggesting that it may have potential as a therapeutic agent in humans.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-(Dimethylamino)propyl 3-chlorobenzoate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. It is also relatively non-toxic and well-tolerated in animal studies, making it a promising candidate for further investigation. However, one limitation of 3-(Dimethylamino)propyl 3-chlorobenzoate is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-(Dimethylamino)propyl 3-chlorobenzoate. One area of interest is its potential as a therapeutic agent for the treatment of chronic pain and inflammation. Further investigation is also needed to fully understand the mechanism of action of 3-(Dimethylamino)propyl 3-chlorobenzoate and its potential as an anti-tumor agent. In addition, the development of more soluble forms of 3-(Dimethylamino)propyl 3-chlorobenzoate may increase its potential as a therapeutic agent for in vivo studies. Finally, the development of more efficient synthesis methods may facilitate the production of larger quantities of 3-(Dimethylamino)propyl 3-chlorobenzoate for further investigation.
Synthesis Methods
The synthesis of 3-(Dimethylamino)propyl 3-chlorobenzoate involves the reaction of 3-chlorobenzoic acid with 3-(dimethylamino)propylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out under anhydrous conditions and yields 3-(Dimethylamino)propyl 3-chlorobenzoate as a white crystalline solid with a melting point of 104-106°C.
properties
CAS RN |
5134-44-1 |
|---|---|
Product Name |
3-(Dimethylamino)propyl 3-chlorobenzoate |
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 3-chlorobenzoate |
InChI |
InChI=1S/C12H16ClNO2/c1-14(2)7-4-8-16-12(15)10-5-3-6-11(13)9-10/h3,5-6,9H,4,7-8H2,1-2H3 |
InChI Key |
QTHMRBBTKZAKKF-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC(=O)C1=CC(=CC=C1)Cl |
Canonical SMILES |
CN(C)CCCOC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



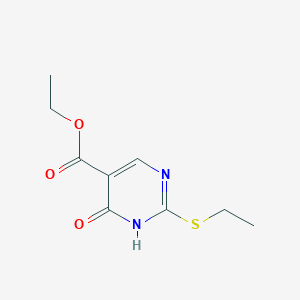
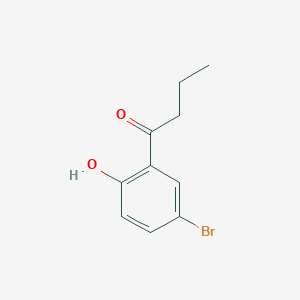
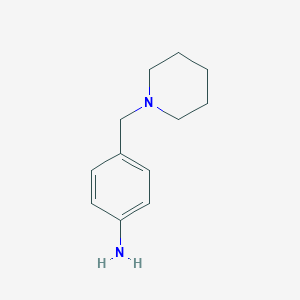
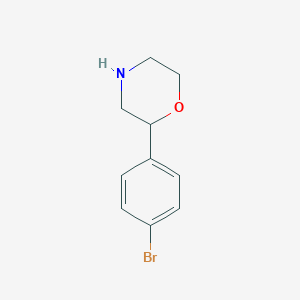
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)

![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)
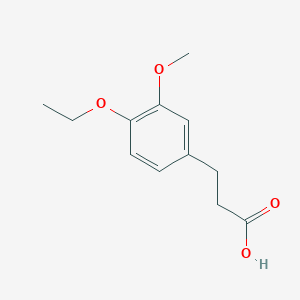
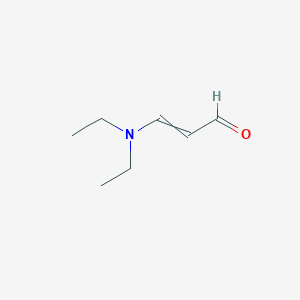
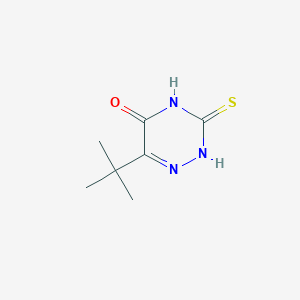
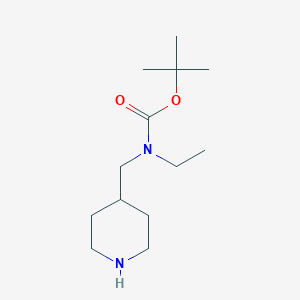
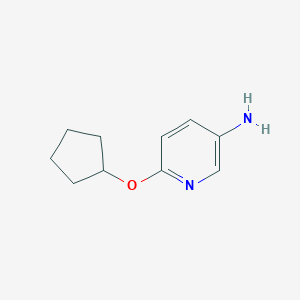
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid](/img/structure/B181972.png)
